molecular formula C10H15N3O3S B1393421 2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1216544-32-9

2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1393421
M. Wt: 257.31 g/mol
InChI Key: GIQRSRFRGDGSHK-UHFFFAOYSA-N
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Description

“2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid” is a chemical compound1. However, there is limited information available about this specific compound. It is available for purchase from chemical suppliers2.



Molecular Structure Analysis

The molecular structure of “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid” is not explicitly provided in the search results. However, related compounds such as “N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide” have been analyzed1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid” are not explicitly provided in the search results.


Scientific Research Applications

Synthesis and Chemical Reactions

  • A domino-reaction was developed for synthesizing N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds, involving morpholine-1-carbothioic acid derivatives (Fathalla, Pazdera, & Marek, 2002).
  • Research on the synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed their potential fungicidal and antiviral activities (Fengyun et al., 2015).
  • The synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives as inhibitors of phosphoinositide 3-kinase, a significant target for cancer treatment, was explored (Alexander et al., 2008).

Pharmacological and Biological Applications

  • Docking studies identified potential antihypertensive agents among N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives, demonstrating the importance of the morpholine moiety for high affinity (Drapak et al., 2019).
  • The discovery of novel selective norepinephrine inhibitors, including 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides, showed efficacy in rat models of acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).

Structural and Material Science Applications

  • The structural analysis of anhydrous morpholinium salts of monoaminobenzoic acids provided insights into hydrogen-bonding patterns, relevant for material science and crystallography (Smith, 2016).
  • Research on the synthesis of biodegradable polyesteramides with pendant functional groups explored morpholine-2,5-dione derivatives, significant for polymer chemistry (Veld, Dijkstra, & Feijen, 1992).

Safety And Hazards

There is no specific safety and hazard information available for “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid”.


Future Directions

The future directions for “2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid” are not explicitly mentioned in the search results. However, the related compound “6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine” has shown promising results as a potential herbicide3, suggesting that similar compounds could be explored for their herbicidal properties.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

2-(2-morpholin-4-ylethylamino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c14-9(15)8-7-17-10(12-8)11-1-2-13-3-5-16-6-4-13/h7H,1-6H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQRSRFRGDGSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Morpholin-4-ylethyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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